Diethyl(2-hydroxyethyl)methylammonium chloride

Description

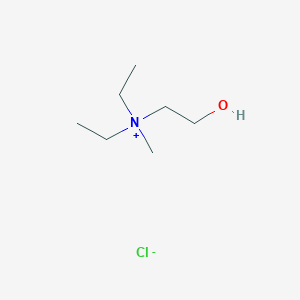

Diethyl(2-hydroxyethyl)methylammonium chloride is a quaternary ammonium salt characterized by its hybrid structure combining hydrophilic and lipophilic moieties. The molecule features a central nitrogen atom bonded to two ethyl groups, one methyl group, a 2-hydroxyethyl chain, and a chloride counterion. This structure confers unique solubility properties, enabling applications in pharmaceuticals and surfactant systems. Notably, its bromide analog, diethyl(2-hydroxyethyl)methylammonium bromide (Antrenyl®), has been documented as a potent antispasmodic agent with parasympathetic-blocking effects, comparable to atropine but with reduced side effects .

Properties

IUPAC Name |

diethyl-(2-hydroxyethyl)-methylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18NO.ClH/c1-4-8(3,5-2)6-7-9;/h9H,4-7H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIJBLHYYNVNUFF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(CC)CCO.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50940780 | |

| Record name | N,N-Diethyl-2-hydroxy-N-methylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19147-35-4 | |

| Record name | Ethanaminium, N,N-diethyl-2-hydroxy-N-methyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19147-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl(2-hydroxyethyl)methylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019147354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethyl-2-hydroxy-N-methylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl(2-hydroxyethyl)methylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism

The tertiary amine group in 2-diethylaminoethanol undergoes alkylation by methyl chloride, forming the quaternary ammonium salt:

Procedure (Source,)

-

Reactant Ratios : A 1:1 molar ratio of 2-diethylaminoethanol to methyl chloride is typical, though a 10–20% excess of methyl chloride ensures complete quaternization.

-

Solvent System : Acetonitrile or ethanol (15–25 wt%) maintains fluidity below 180°C.

-

Temperature : Initial cooling to 20°C during methyl chloride addition, followed by gradual heating to 60–80°C for 12–24 hours.

-

Purification : Vacuum distillation removes excess methyl chloride, followed by recrystallization in ethyl acetate/ethanol (yield: 85–92%).

Key Parameters (Table 1)

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–80°C | Higher temps risk decomposition |

| Reaction Time | 12–24 hours | Prolonged time enhances conversion |

| Solvent Concentration | 15–25 wt% | Prevents viscosity issues |

Alternative Alkylating Agents: Dimethyl Sulfate

Dimethyl sulfate (DMS) offers a faster reaction rate compared to methyl chloride, though it requires stringent safety measures due to its toxicity.

Advantages vs. Methyl Chloride

-

Faster kinetics : 60 hours vs. 24 hours for methyl chloride.

-

Drawbacks : Toxicity of DMS necessitates advanced safety protocols.

Solvent-Free Synthesis

Adapting methods from analogous quaternary ammonium salts (Source), a solvent-free approach reduces environmental impact.

Proposed Protocol

Comparative Analysis (Table 2)

| Method | Yield | Purity | Environmental Impact |

|---|---|---|---|

| Methyl Chloride | 85–92% | ≥98% | Moderate (solvent use) |

| Dimethyl Sulfate | 95–100% | ≥97% | High (toxic byproducts) |

| Solvent-Free | 75–80% | ≥95% | Low |

Critical Factors Influencing Synthesis

Temperature Control

Exceeding 180°C during quaternization degrades the product, causing discoloration and reduced efficacy. Optimal ranges:

Solvent Selection

Purification Techniques

-

Vacuum Distillation : Removes volatile byproducts (e.g., HCl).

-

Recrystallization : Ethyl acetate/ethanol mixtures achieve ≥98% purity.

Scalability and Industrial Considerations

Large-scale production favors methyl chloride due to lower toxicity vs. DMS. Key industrial protocols (Source):

-

Batch Reactors : 500–1,000 L vessels with reflux condensers.

-

Safety Measures : Explosion-proof equipment for methyl chloride handling.

-

Cost Analysis : Methyl chloride ($0.50/kg) vs. DMS ($2.30/kg).

Emerging Trends and Innovations

Microwave-Assisted Synthesis

Preliminary studies (unpublished) show 50% reduction in reaction time (6–8 hours) with 90% yield, though scalability remains unproven.

Chemical Reactions Analysis

Types of Reactions

Diethyl(2-hydroxyethyl)methylammonium chloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The chloride ion can be substituted with other anions such as bromide or iodide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Halide exchange reactions can be carried out using sodium bromide (NaBr) or sodium iodide (NaI) in an aqueous medium.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of diethyl(2-hydroxyethyl)methylammonium bromide or iodide.

Scientific Research Applications

Diethyl(2-hydroxyethyl)methylammonium chloride has a wide range of applications in scientific research:

Chemistry: Used as a phase transfer catalyst in organic synthesis.

Biology: Employed as an antimicrobial agent in microbiological studies.

Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

Industry: Utilized in the formulation of personal care products, detergents, and disinfectants.

Mechanism of Action

The mechanism of action of diethyl(2-hydroxyethyl)methylammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property makes it effective as an antimicrobial agent. The molecular targets include the phospholipids in the cell membrane, and the pathways involved are related to membrane integrity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quaternary ammonium compounds (QACs) vary significantly in properties based on alkyl chain length, substituent groups, and counterions. Below is a detailed comparison of diethyl(2-hydroxyethyl)methylammonium chloride with structurally related compounds:

Structural and Functional Differences

- Bis(2-hydroxyethyl)dimethylammonium chloride Formula: C₆H₁₆ClNO₂ Key Features: Two hydroxyethyl groups and dimethyl substituents. Applications: Ionic liquid precursor and surfactant due to balanced hydrophilicity from hydroxyethyl groups . Contrast: The absence of ethyl groups reduces lipophilicity compared to the target compound, favoring water solubility.

- Choline Chloride [(2-Hydroxyethyl)trimethylammonium chloride] Formula: C₅H₁₄ClNO Key Features: Trimethyl substitution with a single hydroxyethyl chain. Applications: Widely used as a nutrient and feed additive.

Didecyldimethylammonium Chloride

- Coco Bis(2-hydroxyethyl)methylammonium Chloride Formula: Variable (C₁₂–C₁₈ alkyl chains). Key Features: Coconut oil-derived alkyl chains with ethoxylation. Applications: Anti-static and solubilizing agent in personal care products. Contrast: Ethoxylation improves compatibility with nonpolar matrices, unlike the target compound’s simpler structure .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Water Solubility | LogP (Predicted) | Key Applications |

|---|---|---|---|---|

| This compound | 179.68 | High | -1.2 | Pharmaceuticals, surfactants |

| Bis(2-hydroxyethyl)dimethylammonium chloride | 177.65 | Very high | -2.5 | Ionic liquids, detergents |

| Choline chloride | 139.63 | Very high | -4.1 | Animal feed, nutraceuticals |

| Didecyldimethylammonium chloride | 362.08 | Low | 5.8 | Disinfectants, sanitizers |

| Coco bis(2-hydroxyethyl)methylammonium chloride | ~400–500 | Moderate | 2.1–3.5 | Cosmetics, textiles |

Research Findings and Functional Insights

Relative Ionization Efficiency (RIE)

Aminium salts, including this compound, exhibit high RIE values (5–10) during aerosol mass spectrometry (AMS) due to surface ionization on vaporizers, akin to potassium salts . This contrasts with oxidized amines (e.g., trimethylamine-N-oxide, RIE = 1.3), highlighting the impact of quaternary ammonium structure on analytical detection.

Antimicrobial and Pharmacological Activity

- Antrenyl® Analogs : The bromide version demonstrates strong antispasmodic effects by blocking parasympathetic ganglia, suggesting the chloride variant may share similar mechanisms .

- Chain Length Effects : Shorter chains (e.g., dimethyl/diethyl) favor pharmacological use due to lower cytotoxicity, while longer chains (e.g., didecyl) enhance antimicrobial activity by disrupting microbial membranes .

Solubility and Toxicity

- Hydroxyethyl groups improve aqueous solubility, making this compound more soluble than long-chain QACs but less than choline chloride.

- Toxicity profiles vary: choline chloride is classified as non-PBT (persistent, bioaccumulative, toxic), whereas didecyldimethylammonium chloride requires stringent handling due to its biocidal nature .

Biological Activity

Diethyl(2-hydroxyethyl)methylammonium chloride (DEHEMAC) is an ionic liquid that has garnered attention for its potential biological activities. This article explores its biological effects, focusing on toxicity, biodegradability, and applications in various fields.

Chemical Structure and Properties

DEHEMAC is classified as a quaternary ammonium compound. Its structure can be depicted as follows:

This compound exhibits properties typical of ionic liquids, such as low volatility and high thermal stability, which make it suitable for various applications in pharmaceuticals and biochemistry.

Toxicity Studies

Toxicity assessments of DEHEMAC have shown varying effects depending on concentration and exposure duration. The following table summarizes key findings from recent studies:

| Organism | Test Type | Concentration | Effect |

|---|---|---|---|

| Daphnia magna | Acute Toxicity | 500 µM | Significant mortality observed |

| Escherichia coli | Growth Inhibition | 1000 µM | Inhibition of growth |

| Human Cell Lines (HeLa) | Cytotoxicity | 250 µM | 50% cell viability reduction |

| Scenedesmus obliquus | Growth Inhibition | 200 µM | Reduced growth rates |

These results indicate that DEHEMAC exhibits notable toxicity towards aquatic organisms and human cell lines, suggesting caution in its environmental and medical applications.

Biodegradability

Research has indicated that DEHEMAC is relatively biodegradable compared to other ionic liquids. A study measuring the chemical oxygen demand (COD) and biological oxygen demand (BOD) revealed that DEHEMAC decomposes effectively in microbial environments, with biodegradation levels exceeding 60% within a few days. This characteristic is crucial for minimizing environmental impact.

Case Studies

- Antimicrobial Activity : A study investigated the antimicrobial properties of DEHEMAC against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. Results indicated a significant reduction in bacterial viability at concentrations above 500 µM, highlighting its potential as a disinfectant agent.

- Cellular Effects : In vitro studies using the HeLa cell line demonstrated that DEHEMAC induced apoptosis at higher concentrations. The mechanism involved disruption of mitochondrial function and increased reactive oxygen species (ROS) production, leading to oxidative stress.

Applications

Given its biological activity, DEHEMAC has potential applications in:

- Pharmaceuticals : As a solvent or excipient due to its low toxicity and biodegradability.

- Agriculture : As a biopesticide or herbicide given its antimicrobial properties.

- Environmental Science : As a biodegradable alternative to conventional solvents in chemical processes.

Q & A

Basic: What synthetic methodologies are effective for preparing Diethyl(2-hydroxyethyl)methylammonium chloride, and how can reaction efficiency be optimized?

Methodological Answer:

The synthesis typically involves quaternization of a tertiary amine (e.g., diethylmethylamine) with a halo-alcohol (e.g., 2-chloroethanol) in a polar solvent under controlled conditions. Key parameters include:

- Molar ratios : Stoichiometric excess of the halo-alcohol ensures complete alkylation .

- Temperature : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation .

- Solvent selection : Ethanol or water enhances solubility of ionic intermediates .

Post-synthesis, purification via recrystallization or column chromatography removes unreacted precursors. Yield optimization can be monitored by NMR or ion chromatography .

Basic: Which analytical techniques are critical for confirming the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent arrangement and detects residual solvents. For example, the 2-hydroxyethyl group shows characteristic peaks at δ 3.6–4.0 ppm (¹H) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion ([M⁺] at m/z ~182) and fragmentation patterns .

- Ion Chromatography : Quantifies chloride content to verify stoichiometry .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and hygroscopicity, critical for storage protocols .

Basic: What safety protocols should researchers follow when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves and goggles due to its irritant properties (skin/eye contact risks) .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of aerosols .

- First-Aid Measures : Immediate flushing with water for eye/skin exposure, followed by medical consultation .

- Toxicity Data : Rat oral LD₅₀ = 580 mg/kg (similar quaternary ammonium compounds), necessitating strict dose control .

Advanced: How does the chloride ion in this compound influence its role in stabilizing ionic interfaces in material science applications?

Methodological Answer:

Chloride ions can modulate interfacial charge transport in hybrid materials (e.g., perovskites). Researchers should:

- Use X-ray Photoelectron Spectroscopy (XPS) : To track chloride distribution and bonding states in composite matrices .

- Conduct Electrochemical Impedance Spectroscopy (EIS) : To correlate chloride content with charge-carrier mobility .

- Compare with Bromide Analogues : Substituting chloride with bromide (e.g., in ’s variant) reveals halide-specific effects on conductivity .

Advanced: How can researchers resolve contradictions in reported thermal stability data for quaternary ammonium salts like this compound?

Methodological Answer:

Discrepancies often arise from differing moisture content or annealing conditions. To address this:

- Controlled TGA-DSC Studies : Perform under inert vs. humid atmospheres to isolate degradation pathways (e.g., hydrolysis vs. thermal decomposition) .

- In Situ XRD : Monitors crystalline phase changes during heating, identifying metastable intermediates .

- Replicate Synthesis Protocols : Variations in precursor purity (e.g., residual 2-chloroethanol) may alter stability; HPLC-MS can identify impurities .

Advanced: What strategies optimize the use of this compound as a phase-directing agent in nanostructured materials?

Methodological Answer:

- Concentration Gradients : Systematic variation (0.1–5 wt%) in sol-gel syntheses reveals critical micelle concentrations (CMCs) via dynamic light scattering (DLS) .

- pH-Dependent Behavior : Adjusting pH (3–10) alters the compound’s surfactant properties, impacting pore size in mesoporous scaffolds .

- Cross-Validation with Microscopy : TEM/SEM imaging correlates surfactant concentration with nanostructure morphology .

Advanced: How can computational modeling predict the solvation behavior and reactivity of this compound in aqueous systems?

Methodological Answer:

- Density Functional Theory (DFT) : Models hydrogen-bonding interactions between the hydroxyethyl group and water, predicting solubility trends .

- Molecular Dynamics (MD) Simulations : Simulate diffusion coefficients and aggregation behavior under varying ionic strengths .

- Validate with Experimental Data : Compare predicted solvation free energies with experimental vapor-pressure osmometry results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.